Ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Description
Ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C16H23BrClNO3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a bromophenoxyethyl group
Properties
IUPAC Name |
ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3.ClH/c1-2-20-16(19)13-7-9-18(10-8-13)11-12-21-15-6-4-3-5-14(15)17;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEYRMHLMULDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxyethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.
Esterification: The resulting compound undergoes esterification with ethyl chloroformate to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic
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